4-Nitrophenyl sulfamate

Description

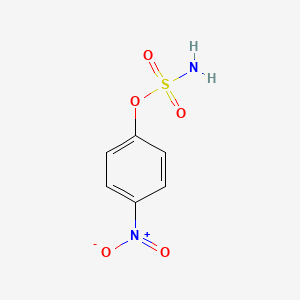

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVRSUIOUTBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439616 | |

| Record name | 4-nitrophenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108555-00-6 | |

| Record name | 4-nitrophenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenyl Sulfamate and Its Derivatives

Direct Esterification Approaches

Direct esterification methods form the cornerstone of 4-nitrophenyl sulfamate (B1201201) synthesis, typically involving the reaction of 4-nitrophenol (B140041) with a sulfamoylating agent.

Synthesis via Sulfamoyl Chloride Reagents

The reaction of a phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl) is a classical and direct method for preparing aryl sulfamates. This reaction involves the nucleophilic attack of the phenoxide ion on the sulfur atom of sulfamoyl chloride, leading to the displacement of the chloride and formation of the O-S bond.

However, sulfamoyl chloride itself is an unstable reagent. nih.gov This instability often necessitates its in situ generation or the use of more stable precursors. The general scheme involves treating 4-nitrophenol with sulfamoyl chloride in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Table 1: Representative Synthesis of Aryl Sulfamates using Sulfamoyl Chloride This table is illustrative of the general method.

| Phenolic Substrate | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Nitrophenol | Pyridine (B92270) | Dichloromethane | 4-Nitrophenyl sulfamate | Variable |

| Estradiol derivative | Triethylamine (B128534) | Dichloromethane | Estradiol derivative sulfamate | Good |

| Biphenyl derivative | Pyridine | Dichloromethane | 4'-O-sulfamoyl-4-biphenyl | N/A |

Synthesis using 4-Nitrophenyl Chlorosulfate (B8482658)

An alternative direct approach involves the use of an aryl chlorosulfate, in this case, 4-nitrophenyl chlorosulfate. This reagent would be synthesized from 4-nitrophenol and sulfuryl chloride. The subsequent reaction with an amine source, such as ammonia (B1221849), would yield the desired this compound. This method reverses the order of bond formation compared to the sulfamoyl chloride route, first forming the O-S bond and then the N-S bond. The reaction of 4-nitrophenyl chlorosulfate with ammonia provides a direct pathway to the parent this compound, while reaction with primary or secondary amines can be used to generate N-substituted derivatives.

Activated Sulfamate Transfer Reagents

To overcome the challenges associated with the instability of reagents like sulfamoyl chloride, methods utilizing stable, activated sulfamate transfer reagents have been developed. These reagents facilitate the transfer of the sulfamoyl group (–SO₂NH₂) to alcohols and phenols under mild conditions.

Utilization of Hexafluoroisopropyl Sulfamate in Sulfamoylation

Hexafluoroisopropyl sulfamate (HFIPS) has been identified as a bench-stable, solid reagent that reacts efficiently with a wide range of alcohols, phenols, and anilines. nih.gov The reaction proceeds under mild conditions, and the primary byproduct, hexafluoroisopropanol (HFIP), is volatile and easily removed. nih.gov This method offers significant advantages in terms of operational simplicity and safety. nih.govorganic-chemistry.org For the synthesis of an aryl sulfamate like this compound, 4-nitrophenol is reacted with HFIPS, typically in the presence of a base such as pyridine. organic-chemistry.org

Catalytic Sulfamoylation with Electron-Deficient Aryl Sulfamates

This compound is itself an electron-deficient aryl sulfamate. Such compounds can serve as activated group transfer reagents in catalytic sulfamoylation reactions. nih.gov A catalytic amount of a simple organic base, such as N-methylimidazole (NMI), can be used to facilitate the transfer of the sulfamoyl group from an electron-deficient aryl sulfamate to an alcohol nucleophile. nih.govorganic-chemistry.org This method is particularly noted for its mild conditions and high selectivity for primary over secondary alcohols. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction may proceed through an "aza-sulfene" (HNSO₂) intermediate. organic-chemistry.org Other highly effective donors in this category include pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS). organic-chemistry.org

Table 2: Catalytic Transfer Sulfamoylation of Various Alcohols Data illustrates the general utility of electron-deficient aryl sulfamates as transfer agents.

| Alcohol Substrate | Sulfamate Donor | Catalyst | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | PCPS | NMI | >95 |

| Geraniol | PCPS | NMI | 93 |

| 1-Adamantane-methanol | PCPS | NMI | 94 |

| 3'-Azido-3'-deoxythymidine | PFPS | NMI | 85 |

Source: Organic Letters, 2020, 22, 168-174. organic-chemistry.org

N-Substituted Sulfamate Ester Preparation

The preparation of N-substituted sulfamate esters is crucial for creating derivatives with tailored properties. While some methods above can be adapted for this purpose (e.g., using substituted amines with 4-nitrophenyl chlorosulfate), other specialized techniques have been developed.

One modern and versatile approach avoids harsh chlorinating agents by activating sulfamic acid salts. nih.govnih.gov In this method, an amine is first reacted with a sulfur trioxide complex to generate a stable sulfamic acid salt. This salt is then activated with triphenylphosphine (B44618) ditriflate, which facilitates nucleophilic attack by an alcohol or phenol to form the N-substituted sulfamate ester. nih.govnih.gov This protocol is effective for a broad range of substrates, including those with steric hindrance or varied electronic properties, and proceeds in good to excellent yields. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for N-arylation. Nickel-catalyzed amination reactions, for instance, can couple aryl O-sulfamates with various amines. nih.gov This allows for the construction of complex N-aryl sulfamate derivatives that might be difficult to access through other means. nih.gov

Activation with Triphenylphosphine Ditriflate

A general and effective method for the synthesis of N-substituted sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine ditriflate. nih.govnih.gov This approach avoids the use of harsh reagents like sulfuryl chloride and provides access to a wide range of sulfamate esters in modest to excellent yields. nih.govacs.org The process begins with the in situ generation of triphenylphosphine ditriflate from triphenylphosphine oxide (Ph₃PO) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reagent then activates a triethylammonium (B8662869) sulfamate salt, which is subsequently trapped by a nucleophilic alcohol or phenol to furnish the desired sulfamate ester. nih.gov

The optimized conditions for this transformation have been identified as using 1.5 equivalents of the triethylammonium sulfamate salt, which is activated by triphenylphosphine ditriflate generated from 1.65 equivalents of Ph₃PO and 1.5 equivalents of Tf₂O. The subsequent nucleophilic trapping with an alcohol is performed in the presence of 3.0 equivalents of triethylamine at temperatures ranging from -78 °C to room temperature. nih.govacs.org This protocol has proven effective for a variety of nucleophiles, including primary and secondary aliphatic alcohols, as well as electron-rich and electron-deficient phenols. nih.gov

Notably, this method is compatible with sulfamic acid salts that contain nitrogen heterocycles, yielding products that are not accessible when using alternative activators like phosphorus pentachloride (PCl₅). nih.gov While the reaction is highly efficient for salts derived from primary amines, those from secondary amines, such as N,N-diethyl sulfamate, show lower yields under these conditions. However, the yield can be significantly improved by using a stronger nucleophile, such as sodium pentoxide. acs.org

| Entry | N-Substituent | Nucleophile (Alcohol/Phenol) | Product | Yield (%) |

| 1 | Phenyl | n-Pentanol | Phenyl-N-pentyl-O-sulfamate | 95 |

| 2 | 4-Methoxyphenyl | n-Pentanol | 4-Methoxyphenyl-N-pentyl-O-sulfamate | 83 |

| 3 | 4-Chlorophenyl | n-Pentanol | 4-Chlorophenyl-N-pentyl-O-sulfamate | 80 |

| 4 | Benzyl | Isopropanol | Benzyl-N-isopropyl-O-sulfamate | 75 |

| 5 | Phenyl | Phenol | Phenyl-N-phenyl-O-sulfamate | 88 |

| 6 | Phenyl | 4-Hydroxybenzonitrile | Phenyl-N-(4-cyanophenyl)-O-sulfamate | 71 |

| 7 | Morpholino | n-Pentanol | Morpholino-O-pentyl-sulfamate | 55 |

N-Protection Strategies in Sulfamate Synthesis

The inherent lability of the O-sulfamate group, particularly under basic conditions, often complicates multi-step syntheses, restricting the introduction of the sulfamate moiety to late stages. To overcome this limitation, N-protection strategies have been developed to enhance the stability of the sulfamate group, thereby allowing for greater synthetic flexibility. rsc.org Replacing the two acidic protons on the sulfamate nitrogen with robust protecting groups renders the functionality stable against various reagents, including oxidizing agents, reducing agents, bases, and nucleophiles. rsc.orgresearchgate.net

Among the most effective protecting groups for this purpose are the 4-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. rsc.org The DMB group is particularly advantageous as it can be cleaved quantitatively under mild acidic conditions (e.g., 10% trifluoroacetic acid in dichloromethane) at room temperature within two hours. rsc.orgsigmaaldrich.com

The synthesis of these N-diprotected aryl sulfamates is achieved through a high-yield, four-step protocol:

Sulfonylation: A substituted phenol is reacted with 1,1'-sulfonylbis(2-methyl-1H-imidazole) under microwave heating to produce an aryl 2-methyl-1H-imidazole-1-sulfonate. rsc.org

Methylation: The resulting imidazole-sulfonate is N-methylated using trimethyloxonium (B1219515) tetrafluoroborate. This step activates the intermediate for subsequent displacement. rsc.orgresearchgate.net

Displacement: The methylated intermediate is treated with a dibenzylamine, such as bis(2,4-dimethoxybenzyl)amine, which displaces 1,2-dimethylimidazole (B154445) to form the N,N-bis(2,4-dimethoxybenzyl) aryl sulfamate. rsc.org

Deprotection: The DMB groups are removed with trifluoroacetic acid to yield the final primary aryl sulfamate. rsc.org

This protection strategy enables various chemical manipulations on the aryl ring of the sulfamate derivative, which would not be feasible with an unprotected sulfamate group. rsc.org

| Protecting Group | Key Features | Deprotection Conditions | Stability |

| 4-Methoxybenzyl (PMB) | Provides good stability. | Stronger acidic conditions required. | Stable to bases, nucleophiles, oxidation, and reduction. |

| 2,4-Dimethoxybenzyl (DMB) | Highly effective; allows for mild deprotection. | 10% TFA in CH₂Cl₂ at room temperature (2h). | Stable to bases, nucleophiles, oxidation, and reduction. |

Combinatorial Synthesis Approaches for this compound Derivatives

Combinatorial chemistry, particularly through solid-phase organic synthesis, offers a powerful platform for the rapid generation of large, diversified libraries of molecules. This approach has been adapted for the synthesis of sulfamate derivatives by utilizing the sulfamate functional group itself as a novel anchor to a solid support. This strategy enables the construction of biologically relevant sulfamate libraries by allowing for modifications while the core structure is attached to a resin.

In this method, a pre-formed phenolic sulfamate, such as a this compound derivative, is loaded onto a trityl chloride resin. The loading is typically achieved by treating the sulfamate with trityl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane. This reaction forms an N-trityl sulfamate, effectively anchoring the molecule to the solid support with high efficiency, especially for phenolic sulfamates.

Once anchored, the N-trityl protected sulfamate is stable under various reaction conditions, allowing for further chemical transformations on other parts of the molecule. The key to this strategy lies in the two distinct methods developed for cleaving the final product from the resin:

Acidic Cleavage: Treatment with a mild acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane, cleaves the N-trityl bond to release the free sulfamate derivative from the resin. This method is highly efficient for phenolic sulfamates, which remain stable during the cleavage process.

Nucleophilic Cleavage: Alternatively, treatment with a nucleophile, such as diethylamine (B46881) (DEA) or piperidine, can be used to cleave the aryl-oxygen bond of the sulfamate ester, releasing the corresponding phenol.

This dual-cleavage strategy enhances the diversity of the compounds that can be generated from a single resin-bound intermediate, making it a valuable tool for creating libraries of both sulfamate and phenolic compounds for screening and drug discovery.

| Sulfamate Precursor | Support | Loading Conditions | Cleavage Method | Product Type |

| Estrone-3-O-sulfamate | Trityl chloride resin | Trityl-Cl, DIPEA, CH₂Cl₂ | 1% TFA in CH₂Cl₂ | Free Sulfamate |

| Estrone-3-O-sulfamate | Trityl chloride resin | Trityl-Cl, DIPEA, CH₂Cl₂ | Diethylamine (DEA) | Phenol |

| 4-Phenylphenol sulfamate | Trityl chloride resin | Trityl-Cl, DIPEA, CH₂Cl₂ | 1% TFA in CH₂Cl₂ | Free Sulfamate |

| 4-Phenylphenol sulfamate | Trityl chloride resin | Trityl-Cl, DIPEA, CH₂Cl₂ | Piperidine | Phenol |

Reaction Mechanisms and Kinetics of 4 Nitrophenyl Sulfamate Transformations

Hydrolysis Reaction Mechanisms

Hydrolysis Reaction Mechanisms

The hydrolysis of 4-nitrophenyl sulfamate (B1201201) is a pH-dependent process, exhibiting different mechanisms in acidic and alkaline environments.

In acidic conditions, specifically within a pH range of 2 to 5, the hydrolysis of 4-nitrophenyl sulfamate proceeds through an associative SN2(S) mechanism. researchgate.netnih.gov This pathway involves a nucleophilic attack by a water molecule on the sulfur atom of the sulfamate. researchgate.netnih.gov The reaction leads to the cleavage of the S-O bond, with the simultaneous formation of a new S-O bond with the oxygen from the attacking water molecule. researchgate.netnih.gov The final products of this reaction are sulfamic acid and 4-nitrophenol (B140041). researchgate.netnih.gov Kinetic studies of a series of phenylsulfamate esters under these acidic conditions have confirmed this associative mechanism. researchgate.netnih.gov

A study on the hydrolysis of a series of sulfamate esters at pH 2 provided further evidence for a bimolecular transition state, where a water molecule acts as the nucleophile. researchgate.net This is supported by structure-reactivity studies, thermodynamic data, and kinetic solvent isotope effects. researchgate.net

Interactive Data Table: pH-Rate Profile for the Hydrolysis of this compound at 50°C

This table displays the observed rate constants (kobs) for the hydrolysis of this compound at various pH values. The data illustrates the pH dependency of the reaction rate.

| pH | -log(kobs /s-1) |

| -1.05 | 3.87 |

| -0.83 | 3.83 |

| -0.69 | 3.82 |

| -0.44 | 3.79 |

| 5.00 | 3.37 |

| 5.47 | 3.01 |

| 6.05 | 2.64 |

| 6.59 | 2.00 |

| Data sourced from a study on the mechanisms of hydrolysis of phenyl- and benzyl (B1604629) 4-nitrophenyl-sulfamate esters. researchgate.net |

As the pH shifts from acidic to neutral and then to alkaline conditions (pH ≥ 6-9), the hydrolysis mechanism of this compound transitions to a dissociative Elimination Conjugate Base (E1cB) route. researchgate.netnih.gov This multi-step process is initiated by the ionization of the amino group. researchgate.netnih.gov

The first step in the E1cB pathway is the deprotonation of the amino group of the sulfamate ester. researchgate.netnih.gov This ionization is followed by the unimolecular expulsion of the 4-nitrophenoxide leaving group from the now-ionized ester. researchgate.netnih.gov This step is the rate-determining step in the (E1cB)irrev mechanism observed with less basic amines. nih.gov

The expulsion of the leaving group results in the formation of a highly reactive N-sulfonylamine intermediate (HN=SO₂). researchgate.netnih.gov This intermediate is short-lived and rapidly reacts with water or hydroxide (B78521) ions. researchgate.net

In more strongly alkaline solutions, a further ionization event can occur. The conjugate base of the ester can be deprotonated again to form a dianionic species. researchgate.netnih.gov This dianion then expels the aryloxide leaving group to generate the novel N-sulfonylamine anion (⁻N=SO₂). researchgate.netnih.gov This anion subsequently reacts rapidly with water or hydroxide ions to yield sulfamic acid. researchgate.netnih.gov The involvement of a phenyl sulfamate dianion has also been proposed in the aminolysis of this compound with stronger alicyclic bases. researchgate.net

Interactive Data Table: pKa Values for Substituted Benzyl 4-Nitrophenylsulfamate Esters

This table presents the spectrophotometrically and kinetically determined pKa values for a series of substituted benzyl 4-nitrophenylsulfamate esters, along with their corresponding Hammett σ constants. These values are crucial for understanding the ionization behavior that initiates the E1cB hydrolysis pathway.

| Compound | pKa (spectrophotometric) | pKa (kinetic) | Hammett σ |

| 4a | 7.83 | 7.75 | 0.73 |

| 4b | 8.11 | 7.79 | 0.227 |

| 4c | 7.89 | 7.80 | 0.50 |

| 4d | 8.04 | 7.91 | 0.062 |

| 4e | 8.26 | 8.01 | 0 |

| 4f | 8.22 | 8.07 | -0.17 |

| 4g | 8.26 | 8.12 | -0.27 |

| Data measured in water at 25°C with a constant ionic strength (μ) = 1.0 M KCl. researchgate.net |

The Hammett relationship is a valuable tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. In the context of this compound hydrolysis, Hammett analysis has been applied to elucidate the electronic effects of substituents on the reaction rate, thereby providing further insight into the reaction mechanism.

For a series of substituted benzyl 4-nitrophenylsulfamate esters hydrolyzed in the pH range of 6.4-14, a Hammett relationship was established. researchgate.netnih.gov The reaction constant (ρ) obtained from this analysis was found to be consistent with the proposed E1cB mechanism. researchgate.netnih.gov This indicates that electron-withdrawing substituents on the benzyl ring facilitate the reaction, which is expected for a mechanism involving the formation of an anionic intermediate. The Hammett equation, log(k/k₀) = ρσ, quantitatively describes this relationship, where 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'ρ' is the reaction constant, and 'σ' is the substituent constant.

In broader studies of ester hydrolysis, Hammett plots have been instrumental in identifying changes in rate-determining steps. semanticscholar.org For instance, the alkaline hydrolysis of various substituted phenyl benzoates has been shown to obey Hammett correlations, with the magnitude of the ρ value providing information about the transition state structure. psu.edu

Dissociative E1cB Routes in Neutral to Alkaline Solutions (pH ≥ 6-9)

Aminolysis Reaction Mechanisms

The aminolysis of sulfamate esters, including this compound, has been extensively investigated, particularly in non-aqueous solvents like acetonitrile (B52724) and chloroform. rsc.org These reactions are significant as they provide insights into the mechanisms of enzyme inhibition and other biological activities of sulfamate-containing compounds. scispace.comresearchgate.net The mechanism of aminolysis can vary between E2 and E1cB pathways depending on the reaction conditions, such as the basicity of the amine and the solvent. psu.edursc.org

Kinetic studies of the reaction between this compound and a series of amines, such as pyridines and alicyclic amines, in acetonitrile have been conducted by monitoring the formation of the 4-nitrophenoxide ion. researchgate.netnih.gov These reactions typically follow second-order kinetics, being first order in both the sulfamate ester and the amine. rsc.orgresearchgate.net Pseudo-first-order rate constants (kobsd) are often determined under conditions of excess amine, and the second-order rate constants (k2) are subsequently calculated from the slope of the plot of kobsd versus amine concentration. researchgate.netnih.gov

For instance, the reaction of 4-nitrophenyl N-methylsulfamate (a related compound) with pyridines in acetonitrile yields a linear Brønsted plot with a β value of 0.45. nih.gov However, when stronger alicyclic amines are used, the kinetics become more complex, suggesting a change in the reaction mechanism. researchgate.netnih.gov

Table 1: Second-Order Rate Constants (k2) for the Reaction of this compound with Pyridines in Chloroform at 37 °C rsc.orgThis interactive table provides data on the rate constants for the aminolysis of this compound with various pyridine (B92270) bases in a non-polar organic solvent, illustrating the effect of amine basicity on reaction kinetics.

| Pyridine | [Amine] / 10⁻³ M | k₂ / 10⁻⁴ dm³ mol⁻¹ s⁻¹ (± 10⁴ S.E.) |

|---|---|---|

| 4-Dimethylaminopyridine | 0.5 - 2.5 | 6.29 (0.337) |

| 4-Methylpyridine | 1.0 - 5.0 | 0.47 (0.03) |

| Pyridine | 2.0 - 10.0 | 0.21 (0.01) |

| 3-Chloropyridine | 5.0 - 25.0 | 0.04 (0.002) |

Brønsted plots, which correlate the logarithm of the rate constant with the pKa of the catalyst (in this case, the amine), are powerful tools for elucidating reaction mechanisms. lookchem.com In the aminolysis of this compound and its N-substituted derivatives, the shape of the Brønsted plot can indicate a change in the rate-determining step of the reaction. researchgate.netnih.gov

For the reaction of 4-nitrophenyl N-benzylsulfamate with a series of amines in acetonitrile, a biphasic Brønsted plot is observed. nih.govlookchem.com With less basic amines, the plot is linear with a β value of approximately 0.6 to 0.7, which is consistent with an (E1cB)irrev mechanism where the initial deprotonation of the sulfamate by the amine is the rate-determining step. nih.govlookchem.com However, with more basic amines, the plot curves and the slope approaches zero (β ≈ 0). nih.govlookchem.com This changeover is interpreted as a shift to an (E1cB)rev mechanism, where the deprotonation step is reversible and the subsequent expulsion of the leaving group becomes rate-determining. nih.govlookchem.com This mechanistic shift typically occurs when the pKa of the amine approaches the pKa of the sulfamate substrate, which for 4-nitrophenyl N-benzylsulfamate in acetonitrile is approximately 17.68. nih.govlookchem.com Similarly, for this compound, the change in slope in the Brønsted plot for its reaction with alicyclic amines occurs near its pKa of 17.9 in acetonitrile. researchgate.net

The mechanism of aminolysis is believed to involve the formation of anionic intermediates. researchgate.net In the case of this compound reacting with pyridines or weaker alicyclic amines, the reaction is thought to proceed through an E2 or E1cB-like mechanism involving the phenyl sulfamate anion. researchgate.net This anion is formed by the deprotonation of the sulfamate's amino group by the amine base.

With stronger alicyclic bases, a further deprotonation can occur, leading to the formation of a phenyl sulfamate dianion. researchgate.net The involvement of this dianionic species is proposed to explain the second part of the biphasic Brønsted plot (with a lower β value), suggesting a change in the nature of the elimination pathway. researchgate.net The reaction is considered to proceed via N-sulfonylamine (HN=SO₂) and N-sulfonylamine anion (⁻N=SO₂) intermediates on the pathway to the final products. researchgate.net

Thermodynamic parameters and kinetic isotope effects provide further mechanistic insights. For the aminolysis of sulfamate esters, negative entropies of activation support a bimolecular mechanism. rsc.org An isokinetic temperature of 541 K has been determined from a plot of ΔH‡ versus ΔS‡ for the reaction of N-substituted 4-nitrophenyl sulfamates, suggesting a common mechanism for the series. rsc.org

An entropy study of the aminolysis of 4-nitrophenyl N-benzylsulfamate supported the change from a bimolecular to a unimolecular mechanism, consistent with the shift from (E1cB)irrev to (E1cB)rev. nih.govlookchem.com Deuterium (B1214612) kinetic isotope effects can also be valuable. For example, in the aminolysis of related systems, the magnitude of the kH/kD value can indicate the degree of N-H bond cleavage in the transition state. researchgate.net

Radical-Mediated Functionalization Mechanisms

In addition to polar aminolysis reactions, sulfamate esters can undergo radical-mediated transformations, which are powerful methods for C-H functionalization. duke.edu These reactions offer a complementary approach to creating new chemical bonds at positions that are typically unreactive.

Sulfamate esters can act as directing groups to guide the selective chlorination of aliphatic C-H bonds. nih.govnih.gov This process involves a light-initiated radical chain-propagation mechanism. nih.govnih.gov The key step is a 1,6-hydrogen-atom transfer (HAT) mediated by a nitrogen-centered radical derived from the sulfamate ester. nih.govnih.gov

The reaction is initiated by the homolytic cleavage of the N-Cl bond of an N-chlorinated sulfamate ester, generating a sulfamate-derived nitrogen radical. nih.gov This radical then abstracts a hydrogen atom from the γ-C(sp³)–H position of the alkyl chain through a seven-membered transition state. nih.govchemrxiv.org This 1,6-HAT is often kinetically favored over other HAT processes, such as 1,5-HAT, due to the elongated S-N bond in the sulfamate group. chemrxiv.orgresearchgate.net The resulting carbon-centered radical is then trapped by a chlorine source, propagating the radical chain and leading to the formation of a γ-chlorinated product with high regioselectivity. nih.govnih.gov This method is effective for chlorinating primary, secondary, and tertiary C-H bonds. nih.govnih.gov

Light-Initiated Xanthylation Mechanisms Guided by Sulfamate Esters

The light-initiated, sulfamate ester-guided C(3)-selective xanthylation of alkanes represents a significant advancement in C–H functionalization. This method allows for the introduction of a xanthate group at a specific carbon atom, which can then be converted into a variety of other functional groups. The reaction is initiated by light and proceeds through a radical chain mechanism, directed by an alcohol-derived sulfamate ester. nih.gov

The process is initiated by the homolysis of the N–S bond in an N-xanthylsulfamate ester upon exposure to light. This cleavage generates a sulfamyl radical and a xanthate radical. The sulfamyl radical then undergoes an intramolecular 1,6-hydrogen atom transfer (HAT) from an unactivated C(sp³)–H bond at the C(3) position. This HAT step is highly selective and proceeds through a seven-membered transition state, which is favored due to the specific geometry of the sulfamate ester, including its elongated O–S and S–N bonds. nih.gov

The intramolecular HAT results in the formation of a carbon-centered radical at the C(3) position. This radical then reacts with the previously formed xanthate radical in a radical recombination step to yield the final alkyl xanthate product. This process can occur either in a closed-cycle termination step or as part of a radical chain propagation mechanism. nih.gov Quantum yield measurements have indicated that the reaction likely proceeds through a light-initiated chain propagation mechanism. nih.gov

The versatility of this method has been demonstrated with a range of substrates, including those with primary, secondary, and tertiary C–H bonds. The reaction exhibits a notable preference for the C(3) position, even in complex molecules with multiple potential reaction sites. For instance, in the case of a menthol (B31143) derivative, xanthylation occurs selectively at the C(8)–H bond, which is analogous to the C(3) position in a simpler alkyl chain. nih.gov

The utility of this transformation is further highlighted by its application to complex natural product derivatives. For example, an isosteviol (B191626) derivative was successfully xanthylated to provide the corresponding secondary xanthate ester in good yield and with high diastereoselectivity. nih.gov This demonstrates the potential of sulfamate ester-guided xanthylation for the late-stage functionalization of complex molecules, which is a valuable tool in medicinal chemistry and drug discovery. nih.gov

The resulting alkyl xanthates are valuable intermediates that can be converted into a diverse array of other functional groups, including deuterated alkanes, azides, thiols, and vinyl groups, further expanding the synthetic utility of this method. nih.gov

Table 1: Substrate Scope of Light-Initiated C(3)-Xanthylation Guided by Sulfamate Esters

| Entry | Substrate | Product | Yield (%) |

| 1 | Pentyl tert-butyl xanthylsulfamate | C(3)-xanthylated pentane | 91 |

| 2 | Substrate with secondary C-H | C(3)-xanthylated product | 85 |

| 3 | Substrate with tertiary C-H | C(3)-xanthylated product | 78 |

| 4 | Menthol-derived substrate | C(8)-xanthylated product | 65 |

| 5 | Isosteviol-derived substrate | C(3)-xanthylated product | 76 (d.r. >20:1) |

| 6 | Betulinic acid-derived substrate | C(3)-xanthylated product | 55 |

Data sourced from research on sulfamate ester-guided xanthylation. nih.gov The table showcases the yield for the major product at the C(3) or analogous position.

Enzymatic Interactions and Biocatalytic Studies Involving 4 Nitrophenyl Sulfamate

Arylsulfatase-Catalyzed Hydrolysis of Related Aryl Sulfates (e.g., p-Nitrophenyl Sulfate)

p-Nitrophenyl sulfate (B86663) is a widely utilized chromogenic substrate for assaying the activity of arylsulfatases (EC 3.1.6.1). scirp.orgscientificlabs.iesigmaaldrich.com The hydrolysis of p-NPS by these enzymes releases p-nitrophenol, a yellow-colored compound that can be easily quantified spectrophotometrically, facilitating kinetic studies. acs.org

The kinetic properties of arylsulfatases have been characterized from a diverse range of organisms using p-NPS as the substrate. These studies reveal that the enzyme's efficiency and optimal operating conditions can vary significantly depending on its source.

For instance, arylsulfatase from Aerobacter aerogenes demonstrates optimal activity at a pH of 7.1 and a temperature of 37°C. scirp.org Under these conditions, its apparent Michaelis constant (Km) for p-NPS is 1.03 mM, with a catalytic rate constant (Kcat) of 75.73 μM/min. scirp.org In contrast, the arylsulfatase purified from Sphingomonas sp. AS6330 operates optimally at a higher temperature of 45°C and a pH of 7.0, exhibiting a much higher affinity for p-NPS with a Km of 54.9 μM and a maximum reaction velocity (Vmax) of 113 mM/min. nih.gov An arylsulfatase from Pseudoalteromonas sp. SR43-6 was found to have optimal activity at 35°C and a more alkaline pH of 8.0. acs.org Fungal sulfatases, such as the one from Fusarium proliferatum, can have different optima, with a reported optimal temperature of 25°C and pH of 6.0, and kinetic values of Km = 2.45 mM and kcat = 0.28 s−1. oup.com

These variations underscore the diversity within the arylsulfatase family and the adaptation of these enzymes to different physiological environments.

Table 1: Kinetic Parameters of Various Arylsulfatases for p-Nitrophenyl Sulfate Hydrolysis

| Enzyme Source | Km | Kcat / Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Aerobacter aerogenes | 1.03 mM | 75.73 μM/min | 7.1 | 37 | scirp.org |

| Sphingomonas sp. AS6330 | 54.9 μM | 113 mM/min (Vmax) | 7.0 | 45 | nih.gov |

| Pseudoalteromonas sp. SR43-6 | Not Specified | Not Specified | 8.0 | 35 | acs.org |

| Fusarium proliferatum LE1 | 2.45 mM | 0.28 s⁻¹ | 6.0 | 25 | oup.com |

| Kluyveromyces lactis GG799 | Not Specified | Not Specified | 6.0 | 25 | researchgate.netresearchgate.net |

Aryl sulfates are instrumental in elucidating the catalytic mechanism of arylsulfatases. nih.gov The hydrolysis of sulfate esters is catalyzed by a family of enzymes that require the post-translational modification of a conserved cysteine or serine residue into a Cα-formylglycine (FGly) residue. nih.govacs.org This FGly residue is essential for catalysis. nih.govnih.gov

The proposed mechanism involves the hydrated form of the FGly aldehyde, -CH(OH)₂, located within the enzyme's active site. acs.orgnih.gov One of the geminal hydroxyl groups acts as a nucleophile, attacking the sulfur atom of the sulfate ester substrate. acs.orgusu.edu This leads to the formation of a covalent sulfated enzyme intermediate and the release of the alcohol leaving group. acs.orgusu.edu Subsequently, the intermediate is hydrolyzed to release inorganic sulfate and regenerate the FGly aldehyde for the next catalytic cycle. acs.orgusu.edu

Studies using a series of aryl sulfates with different leaving group abilities (measured by their pKa values) have been used to perform Brønsted analysis. For Pseudomonas aeruginosa arylsulfatase, this analysis yielded a Brønsted coefficient (βLG) of -0.86, which is consistent with an SN2-type reaction at the sulfur atom where there is significant charge development on the leaving group in the transition state. nih.govresearchgate.net This demonstrates how substrates like p-NPS and its analogs serve as powerful mechanistic probes. nih.gov

Sulfotransferase (SULT) Activation and Catalytic Mechanisms

Cytosolic sulfotransferases (SULTs) are phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. nih.govnih.gov This reaction produces a sulfated product and adenosine (B11128) 3',5'-diphosphate (PAP). nih.gov p-Nitrophenyl sulfate has been identified not just as a substrate but as an activator in SULT-catalyzed reactions, leading to new insights into their kinetic mechanisms. nih.govnih.gov

Human SULT1A1 is a major enzyme responsible for the detoxification of phenolic xenobiotics. nih.gov It has been observed that the presence of p-nitrophenyl sulfate (pNPS) can activate the SULT1A1-catalyzed sulfation of other substrates. nih.govnih.gov This activation is the foundation of a PAPS-regenerating system used in some colorimetric assays for SULT1A1 activity. researchgate.net In this system, the primary substrate (e.g., 2-naphthol) is sulfated by SULT1A1 using PAPS, which generates PAP. The pNPS then serves as a sulfo group donor to regenerate PAPS from the accumulating PAP, a reaction also catalyzed by the sulfotransferase. researchgate.net This process concomitantly produces p-nitrophenol, which can be measured to indirectly determine the enzyme's activity. researchgate.net

The activation of SULT1A1 by pNPS has led to the proposal of a novel "ordered bypass mechanism". nih.govnih.gov The conventional kinetic pathway for SULTs is a steady-state ordered mechanism where PAPS binds first, followed by the hydroxyl substrate, and after the reaction, the sulfated product is released, followed by the slow release of PAP. nih.govnih.gov The release of PAP is often the rate-limiting step.

4-Nitrophenyl Sulfamate (B1201201) and Analogs as Enzyme Inhibitor Models

4-Nitrophenyl sulfamate and related aryl sulfamates serve as important model compounds for studying the mechanism of sulfamate-based enzyme inhibitors. nih.govresearchgate.net These inhibitors are of significant therapeutic interest, particularly for targeting steroid sulfatase (STS), an enzyme implicated in hormone-dependent breast cancer. researchgate.net

Aryl sulfamates are known to be time-dependent, irreversible inhibitors of type I sulfatases, acting through covalent modification of the active site. nih.govresearchgate.net Studies on the aminolysis of this compound with various amines have been conducted to probe the reaction mechanisms. researchgate.net These investigations revealed that the reactions proceed through dissociative E2 and E1cB-type mechanisms, involving the formation of N-sulfonylamine intermediates (HN=SO₂) on the pathway to products. researchgate.net Understanding the fundamental chemistry of these model compounds, such as their leaving-group effects and susceptibility to nucleophilic attack, provides a basis for the rational design of more potent and specific sulfatase inhibitors, like the clinical candidate STX64 (667 Coumate). researchgate.net

Studies as Steroid Sulfatase Inhibitor Models

This compound is a key model compound in the investigation of steroid sulfatase (STS) inhibitors. STS is a critical enzyme in steroidogenesis, hydrolyzing inactive steroid sulfates into active hormones that can promote the growth of hormone-dependent cancers. oup.comnih.gov Because of this, the development of potent STS inhibitors is a significant therapeutic goal. Aryl sulfamates have been identified as a class of irreversible inhibitors of STS. nih.gov

Simple model substrates like this compound are crucial for studying the fundamental mechanisms of enzyme inhibition and substrate hydrolysis. researchgate.net The kinetics of the reaction of this compound with various amines have been studied to understand the elimination and decomposition mechanisms, providing insights relevant to more complex and medicinally important sulfamate-based inhibitors such as EMATE and COUMATE. researchgate.net

Kinetic studies provide further detail on the hydrolysis mechanism. The hydrolysis of O-4-nitrophenyl sulfamate at 60°C was found to have a solvent deuterium (B1214612) kinetic isotope effect (kH/kD) of 2.6. nih.gov This finding was used to support the proposal of an associative and bimolecular SN2 pathway for its hydrolysis under certain conditions. nih.gov Such fundamental mechanistic data from model compounds informs the design of more effective and stable STS inhibitors. While STS readily hydrolyzes non-steroidal aryl sulfates like 4-nitrophenyl sulfate, the enzyme's natural substrates are steroid sulfates. oup.comportlandpress.com The hydrolysis of substrates with activated leaving groups, such as p-nitrophenyl sulfate (pNPS), is thought to proceed without the need for general acid catalysis, which is required for steroid sulfates. researchgate.netanu.edu.au

The table below summarizes key findings from mechanistic studies on this compound and related compounds in the context of steroid sulfatase.

| Compound/System | Finding | Implication |

| O-4-Nitrophenyl sulfamate | Solvent deuterium kinetic isotope effect (kH/kD) of 2.6 for hydrolysis at 60°C. nih.gov | Supports an associative and bimolecular SN2 pathway for hydrolysis. nih.gov |

| Phenyl sulfamate motif | Active against arylsulfatase from P. aeruginosa (PARS), a model for human STS. nih.gov | Demonstrates the general utility of the sulfamate motif for inhibition. nih.gov |

| This compound | Used as a model substrate to probe the kinetics of aminolysis and hydrolysis. researchgate.net | Provides mechanistic understanding for designing therapeutic inhibitors. researchgate.net |

Computational and Theoretical Investigations of 4 Nitrophenyl Sulfamate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the electronic structure and chemical behavior of sulfamate-containing compounds. DFT methods provide a balance between computational cost and accuracy, enabling the study of complex chemical phenomena.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-nitrophenyl sulfamate (B1201201), theoretical calculations are used to predict key structural parameters. While detailed computational studies exclusively on 4-nitrophenyl sulfamate's conformation are not extensively published, the methodologies are well-established. Structure/reactivity correlations of various sulfamate esters have been informed by low-temperature X-ray crystallography, which reveals ground-state deformations that hint at the reaction coordinates for sulfamyl group transfer. researchgate.net

Computational methods like DFT can be used to calculate the following parameters, which are critical for understanding the molecule's stability and reactivity.

Table 1: Representative Theoretical Geometric Parameters for Sulfamate Esters This table is illustrative of the types of data obtained from DFT calculations for sulfamate-containing molecules. Specific values for this compound require a dedicated computational study.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| S-O (ester) Bond Length | 1.59 - 1.62 Å | Influences the leaving group ability of the 4-nitrophenoxide. |

| S-N Bond Length | 1.60 - 1.64 Å | Indicates the strength of the sulfamoyl bond. |

| O-S-N Bond Angle | 104° - 108° | Affects the steric environment around the sulfur center. |

| S-O-C Dihedral Angle | Variable | Determines the orientation of the phenyl ring relative to the sulfamate group. |

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would involve analyzing the rotation around the S-O and C-O bonds to identify the most stable conformers and the energy barriers between them. Such studies are vital for understanding how the molecule's shape influences its interaction with other molecules, including solvents and biological receptors. universityofgalway.ie

Energy Decomposition Analysis (EDA) is a computational technique that dissects the total interaction energy between two or more molecular fragments into physically meaningful components. This method provides deep insights into the nature of the forces holding molecules together. For a system involving this compound interacting with another molecule (e.g., a solvent molecule or an amino acid residue in an enzyme active site), EDA can partition the binding energy into the following terms:

Electrostatic Energy: The classical Coulombic interaction between the unperturbed charge distributions of the fragments (e.g., dipole-dipole interactions).

Pauli Repulsion (or Exchange): The strong, short-range repulsion that arises from the requirement that the composite wavefunction obey the Pauli exclusion principle.

Orbital Interaction (or Polarization/Charge-Transfer): The energy lowering due to the relaxation of the fragments' electron clouds in the presence of each other. This term includes polarization (distortion of a fragment's electron cloud by the other) and charge-transfer (the net movement of electrons from occupied orbitals of one fragment to unoccupied orbitals of the other).

Dispersion Energy: The attractive interaction arising from correlated fluctuations in the electron distributions of the interacting fragments (van der Waals forces).

While specific EDA studies on this compound are not prominent in the literature, this method is crucial for understanding why it binds to certain enzymes or how it interacts with different solvents.

Computational modeling is a cornerstone for elucidating the reaction mechanisms of this compound, particularly its hydrolysis. Theoretical studies have investigated the transition states (TS) of competing pathways, calculating their structures and activation energies to predict the most likely mechanism under different conditions. researchgate.netresearchgate.net

Kinetic studies on phenyl and benzyl (B1604629) this compound esters have revealed that the hydrolysis mechanism is highly dependent on pH. researchgate.net

Associative Sₙ2(S) Mechanism: In acidic conditions (pH 2-5), a bimolecular associative mechanism is proposed. researchgate.netnih.gov Here, a water molecule acts as a nucleophile, attacking the sulfur atom and leading to a pentacoordinate transition state. DFT calculations can model this TS, characterizing its geometry (e.g., the forming S-O(water) and breaking S-O(aryl) bonds) and calculating the activation barrier.

E1cB-like (or Sₙ1) Mechanism: In neutral to alkaline solutions, an elimination-addition mechanism is favored. researchgate.net This pathway involves the initial deprotonation of the sulfamate nitrogen, followed by the rate-limiting expulsion of the 4-nitrophenoxide leaving group to form a highly reactive sulfonylamine intermediate (HN=SO₂). researchgate.net This intermediate is then rapidly captured by water. Computational modeling has been essential in establishing the greater stability of the SO₂NH intermediate compared to SO₃, explaining the mechanistic divergence between sulfamates and sulfates. researchgate.net

Table 2: Comparison of Proposed Hydrolysis Mechanisms for Aryl Sulfamates

| pH Range | Proposed Mechanism | Key Features | Computational Insights |

|---|---|---|---|

| Acidic (pH < 5) | Associative Sₙ2(S) | Bimolecular, attack by H₂O nucleophile. | Modeling of the pentacoordinate transition state. researchgate.net |

| Neutral / Alkaline | E1cB / Sₙ1 | Unimolecular, formation of HN=SO₂ intermediate. |

Calculation of intermediate stability and activation energies. researchgate.net |

Theoretical calculations have also been used to rationalize the catalytic rate acceleration provided by enzymes. For instance, the hydrolysis of sulfamate esters by the sulfatase PaAstA is accelerated by a factor of ~10⁴, a value determined by comparing experimental rates with calculated uncatalyzed rates. nih.gov

The sulfamate group (-NHSO₂O-) and the nitrophenyl moiety of this compound are both capable of engaging in significant intermolecular interactions, which govern its crystal packing, solubility, and binding to biological targets. The N-H protons are effective hydrogen bond donors, while the oxygen atoms of the sulfonyl and nitro groups are hydrogen bond acceptors.

Experimental evidence from IR spectroscopy confirms the presence of hydrogen bonding, with N-H stretching vibrations observed around 3424 cm⁻¹ and 3296 cm⁻¹. researchgate.net Computational studies can model these interactions in detail. Using DFT, it is possible to:

Simulate dimers or larger clusters of this compound molecules to understand their aggregation in the solid state.

Calculate the strength of specific hydrogen bonds (e.g., N-H···O=S or N-H···O=N).

Analyze other non-covalent interactions, such as π-π stacking between the nitrophenyl rings.

The importance of the N-H protons in these interactions is highlighted by the observation that N,N-dimethylsulfamate esters, which lack these protons, fail to react under conditions where N-monosubstituted sulfamates are reactive, a phenomenon that can be explored computationally. researchgate.net

Correlation of Spectroscopic Data with Theoretical Models

A powerful application of computational chemistry is the prediction of spectroscopic properties. By comparing calculated spectra with experimental data, researchers can validate their theoretical models and confirm the structure of synthesized compounds and transient intermediates. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated frequencies, when appropriately scaled, can be matched to experimental IR spectra to assign specific absorption bands to the vibrations of functional groups (e.g., N-H stretch, S=O asymmetric stretch, NO₂ symmetric stretch). This correlation helps confirm the molecular structure and provides insight into bonding and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the NMR chemical shifts (¹H, ¹³C, ¹⁴N) for a proposed structure. Comparing these calculated shifts with experimental NMR data is a crucial step in structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. This can help assign electronic transitions, such as the π → π* transitions within the nitrophenyl ring.

This synergy between theory and experiment is particularly valuable for identifying short-lived species, such as the HN=SO₂ intermediate, whose existence was supported by combining matrix-isolation IR spectroscopy with quantum chemical calculations. researchgate.net

Molecular Docking Studies for Substrate-Enzyme Interactions

This compound is known to be a substrate and an inactivator of Type I sulfatases, such as arylsulfatase from Pseudomonas aeruginosa (PAS). researchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second (a receptor, such as an enzyme).

Docking simulations place this compound into the active site of a sulfatase, allowing researchers to:

Identify Key Binding Interactions: Visualize how the substrate interacts with crucial amino acid residues. For sulfatases, a key interaction involves the catalytic formylglycine (FGly) residue.

Elucidate Reaction Mechanisms: The docked pose provides a starting point for more advanced simulations (like Quantum Mechanics/Molecular Mechanics, QM/MM) to model the enzymatic reaction, including the formation of the covalent sulfonyl-enzyme intermediate.

Understand Inhibition: Aryl sulfamates act as mechanism-based inhibitors. Theoretical studies suggest that after the enzyme attacks the sulfamate, an irreversible adduct is formed. researchgate.net Docking and subsequent modeling can help characterize this adduct, which is proposed to be an imine N-sulfate of the FGly residue, leading to the inactivation of the enzyme. researchgate.net

These computational models help explain the vast difference in catalytic efficiency an enzyme exhibits for its natural substrate (like a simple sulfate (B86663) ester) versus a promiscuous one like a sulfamate. While PAS catalyzes sulfate ester hydrolysis with a rate acceleration of ~10¹⁵, the acceleration for sulfamate esters is a much more modest ~10⁴, indicating a less optimal stabilization of the sulfamyl transfer transition state compared to the sulfuryl transfer transition state. nih.gov

Machine Learning Applications in Sulfamate Ester Design and Functional Prediction

The integration of computational power and sophisticated algorithms has propelled machine learning (ML) to the forefront of chemical research, offering unprecedented capabilities for predicting molecular behavior and designing novel compounds. rsc.orgresearchgate.net In the realm of sulfamate esters, ML techniques are increasingly employed to navigate the vast chemical space, accelerating the discovery of molecules with tailored functions and predicting their chemical reactivity with high accuracy. researchgate.netresearchgate.net These data-driven approaches enable researchers to build predictive models from existing experimental or computationally generated data, significantly reducing the time and resources required for laboratory synthesis and testing. rsc.orgarxiv.org Applications range from the development of quantitative structure-activity relationship (QSAR) models for designing potent enzyme inhibitors to predicting the regioselectivity of complex chemical reactions. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) represents a foundational machine learning application in medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For sulfamate esters, QSAR has been instrumental in the design of inhibitors for enzymes like steroid sulfatase (STS), a key target in hormone-dependent cancers. tandfonline.comresearchgate.net

In a typical QSAR study, a dataset of sulfamate ester analogues with known inhibitory activities (e.g., IC₅₀ values) is used. tandfonline.comresearchgate.net A large number of molecular descriptors, which are numerical representations of the compounds' physicochemical, steric, electronic, and topological properties, are calculated for each molecule. tandfonline.com Machine learning algorithms, such as Multiple Linear Regression (MLR), are then used to build a model by selecting the most relevant descriptors that correlate with the observed biological activity. tandfonline.com

One such study on 4-(thio)chromenone 6-O-sulfamate analogs as STS inhibitors developed a robust QSAR model using MLR. tandfonline.comresearchgate.net The model quantitatively described the relationship between the structural features of the sulfamate esters and their inhibitory potency. The final model, which demonstrated good predictive power, was based on a combination of descriptors representing different molecular characteristics. tandfonline.com

| Descriptor | Description | Significance in Model |

|---|---|---|

| ATSC3c | Centred Broto-Moreau autocorrelation of lag 3 / weighted by charges | Reflects the distribution of charges within the molecule, influencing intermolecular interactions with the enzyme's active site. |

| SpMax8_Bhv | Largest absolute eigenvalue of Burden-modified matrix - n 8 / weighted by van der Waals volumes | A topological descriptor related to molecular size and branching, impacting how the inhibitor fits into the binding pocket. |

| RPCG | Relative positive charge | Indicates the partial positive charge of the molecule, which is crucial for electrostatic or hydrogen bonding interactions. |

| TDB8u | 3D-Topological Distance Based descriptor using unweighted distance matrix - lag 8 | Encodes information about the 3D shape and topology of the molecule, which is critical for complementarity with the enzyme active site. |

The statistical quality of this model was confirmed with a coefficient of determination (R²) of 0.822, indicating a strong correlation between the predicted and experimental activities. tandfonline.com

Predicting Reaction Selectivity

Beyond biological activity, machine learning models can predict the functional outcomes of chemical reactions involving sulfamate esters. A key challenge in synthesis is controlling selectivity, and ML offers a powerful tool to address this. rsc.org For instance, in rhodium-catalyzed C-H amination reactions, sulfamate esters serve as nitrogen sources, but controlling which C-H bond in a complex molecule reacts (site selectivity) can be difficult. nih.gov

Researchers have successfully used linear regression modeling, a form of supervised machine learning, to predict the benzylic-to-tertiary site selectivity in these reactions. nih.gov The model was built using a library of different sulfamate esters and correlating their structural and electronic properties with the observed product ratios. nih.gov The descriptors in this model were not computationally intensive but were derived from experimental data, such as infrared (IR) stretching frequencies and Hammett parameters, which quantify the electronic effects of substituents. nih.gov This approach allowed for the identification of key features of the sulfamate ester that govern selectivity and led to the design of a new sulfamate ester that provided the highest selectivity observed for the reaction. nih.gov

Functional Prediction via Enzyme-Substrate Pairing

A significant application of machine learning is the prediction of enzyme substrate specificity, which is crucial for drug discovery and biotechnology. oup.com While not exclusively focused on this compound, a study on the OleA enzyme family provides a powerful and directly relevant example of this approach. The study used a library of p-nitrophenyl esters, which are structurally analogous to this compound, to screen against a diverse set of thiolase enzymes. oup.com

The workflow involved measuring the activity for 1095 unique enzyme-substrate pairs to create a large training dataset. oup.com Physicochemical and structural features for both the enzymes (e.g., amino acid properties) and the p-nitrophenyl ester substrates (e.g., aromaticity, molecular connectivity) were calculated. oup.com Various ML algorithms were then trained to predict whether an enzyme would be active with a given substrate (classification) and to what degree (regression). oup.com

| Step | Description | Details & Performance |

|---|---|---|

| 1. Data Generation | High-throughput screening of 73 thiolase enzymes against 15 p-nitrophenyl ester substrates. | Generated 1095 unique enzyme-substrate activity data points. |

| 2. Feature Engineering | Calculation of numerical descriptors for both enzymes and substrates. | Enzyme features from protein sequence; 153 chemical descriptors for substrates (e.g., molecular weight, oxygen content, aromaticity). |

| 3. Model Training | Training of various supervised learning algorithms on the dataset. | Algorithms included Random Forest, Naïve Bayes, and Feedforward Neural Networks. |

| 4. Model Evaluation | Assessment of model performance on a held-out test set. | The Random Forest classifier performed best, with an area under the receiver operating characteristic curve (AUC) of 0.89. The regression model predicted activity levels with an R² of 0.75. |

The results showed that substrate properties like aromaticity, oxygen content, and molecular connectivity were strong predictors of enzyme-substrate pairing. oup.com This type of predictive framework is generalizable and demonstrates how machine learning can be leveraged to understand and predict the function of enzymes acting on sulfamate esters and their analogs, guiding the design of specific enzyme inhibitors or substrates for biotechnological applications. oup.com

Applications of 4 Nitrophenyl Sulfamate in Advanced Organic Synthesis

Reagent in General Chemical Synthesis

4-Nitrophenyl sulfamate (B1201201) serves as a valuable reagent in general chemical synthesis, primarily as a source of the sulfamoyl group (H₂NSO₂). The 4-nitrophenoxy group acts as an excellent leaving group, facilitating the transfer of the sulfamoyl moiety to various nucleophiles. This reactivity is harnessed in the synthesis of sulfamates and sulfamides, which are important functional groups in medicinal chemistry and materials science.

The use of 4-nitrophenyl sulfamate and other activated aryl sulfamates offers a stable and scalable alternative to more hazardous or unstable reagents like sulfamoyl chloride. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of a wide array of sulfonamides can be achieved at room temperature by reacting 4-nitrophenyl benzylsulfonate with various amines, including aliphatic, cyclic, and aniline (B41778) derivatives. organic-chemistry.org The yields and reaction times are often comparable or superior to other methods, establishing this approach as a viable synthetic strategy. organic-chemistry.org

Utilization as Traceless Linkers and Directing Groups in C-H Functionalization

A significant application of sulfamate esters, including those derived from this compound, is in the realm of C-H functionalization. researchgate.netnih.gov These reactions involve the selective conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, a powerful strategy for streamlining synthetic routes. sigmaaldrich.com The sulfamate group can act as a directing group, guiding a catalyst to a specific C-H bond within a molecule, thereby controlling the regioselectivity of the functionalization. nih.govnih.gov

Directed Chlorination of Aliphatic C-H Bonds

Sulfamate esters have been successfully employed to direct the chlorination of unactivated aliphatic C-H bonds. researchgate.netresearchgate.net In these reactions, a sulfamate-derived radical abstracts a hydrogen atom from a specific position in the molecule, typically at the γ- or δ-position, leading to selective chlorination at that site. nih.govchemrxiv.orgrsc.org This method overcomes the inherent reactivity patterns of the molecule, allowing for functionalization at positions that would otherwise be difficult to access. researchgate.net The ability to modulate the site-selectivity by altering the electronic and steric properties of the sulfamate group further enhances the utility of this strategy. rsc.org

Directed Xanthylation and Subsequent Synthetic Transformations

Building upon the principles of directed C-H functionalization, sulfamate esters can also guide the introduction of a xanthate group onto an alkane. nih.gov This C-H xanthylation reaction provides a versatile platform for further synthetic transformations. The xanthate group itself can be readily converted into a variety of other functional groups through both radical and polar pathways, significantly expanding the range of molecules that can be accessed from a simple alkane starting material. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules with high site selectivity. nih.gov

Precursor in the Synthesis of Complex Chemical Building Blocks

This compound serves as a precursor for the synthesis of more complex and valuable chemical building blocks. chemrxiv.orgmdpi.com These building blocks, in turn, are used in the construction of larger, more intricate molecular architectures, including those found in pharmaceuticals and natural products. illinois.edu

For example, 2,2'-(4-nitrophenyl) dipyrromethane, a key building block for porphyrins and polypyrroles, is synthesized through the condensation of 4-nitrobenzaldehyde (B150856) (derived from the nitrophenyl moiety) with pyrrole. mdpi.com The development of efficient and environmentally friendly methods for the synthesis of such building blocks is an active area of research. mdpi.com Additionally, 4-nitrophenyl sulfenyl chloride has been utilized as a precursor for forming self-assembled monolayers on gold surfaces. rsc.org

Development of Sulfamate-Tethered Cyclization Reactions

The sulfamate group's ability to act as a nucleophile has been exploited in the development of tethered cyclization reactions. chemrxiv.orgnih.gov In these reactions, a sulfamate group is tethered to a molecule containing an electrophilic functional group. An intramolecular reaction then leads to the formation of a cyclic product.

A notable example is the sulfamate-tethered aza-Michael cyclization, which allows for the synthesis of valuable heterocyclic intermediates with high diastereoselectivity. chemrxiv.orgnih.gov These reactions are often operationally simple and tolerate a variety of functional groups. chemrxiv.orgnih.gov Another powerful application is the sulfamate-tethered aza-Wacker cyclization, which has been used as a key step in the synthesis of complex molecules like orthogonally protected D-galactosamines. chemrxiv.org

Application as Activated Group Transfer Reagents in Alcohol Sulfamoylation

Electron-deficient aryl sulfamates, such as this compound, are effective activated group transfer reagents for the sulfamoylation of alcohols. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov This reaction, often catalyzed by a simple organic base like N-methylimidazole, proceeds under mild conditions and exhibits excellent selectivity for primary over secondary alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov

The 4-nitrophenyl group enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack by the alcohol. Mechanistic studies suggest the reaction may proceed through the formation of an "aza-sulfene" intermediate (HNSO₂). organic-chemistry.orgresearchgate.net The stability and ease of handling of these aryl sulfamate donors make them a superior alternative to traditional sulfamoylation reagents like sulfamoyl chloride. organic-chemistry.orgorganic-chemistry.org

Below is a data table summarizing the applications of this compound in advanced organic synthesis:

| Application Area | Specific Transformation | Key Features | Representative Compound Classes |

| 6.1. General Chemical Synthesis | Sulfamoylation | Stable and scalable source of the sulfamoyl group. | Sulfamates, Sulfamides |

| 6.2. C-H Functionalization | Directed Chlorination | Site-selective functionalization of unactivated C-H bonds. | Alkyl Chlorides |

| Directed Xanthylation | Versatile platform for subsequent functionalization. | Alkyl Xanthates | |

| 6.3. Precursor for Building Blocks | Synthesis of Dipyrromethanes | Access to key precursors for porphyrins and polypyrroles. | 2,2'-(4-nitrophenyl) dipyrromethane |

| 6.4. Sulfamate-Tethered Cyclizations | Aza-Michael Cyclization | Diastereoselective synthesis of heterocyclic compounds. | Oxathiazinanes, Cyclic Sulfamides |

| Aza-Wacker Cyclization | Key step in the synthesis of complex natural products. | Aminosugars | |

| 6.5. Alcohol Sulfamoylation | Activated Group Transfer | Selective sulfamoylation of primary alcohols. | Alkyl Sulfamates |

Analytical Methodologies for 4 Nitrophenyl Sulfamate Quantification and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-Nitrophenyl sulfamate (B1201201). By interacting with electromagnetic radiation, molecules yield distinct spectra that serve as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework. For 4-Nitrophenyl sulfamate, ¹H and ¹³C NMR are the primary methods used.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic protons on the nitrophenyl ring typically appear as two sets of doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing nitro group are deshielded and resonate at a lower field (higher ppm) compared to the protons meta to the nitro group. The amine protons of the sulfamate group would likely appear as a broad singlet, and its chemical shift can be sensitive to the solvent, concentration, and temperature. For instance, in related nitrophenyl compounds, aromatic protons ortho and meta to the nitro group show signals around 8.25 ppm and 7.64 ppm, respectively. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The 4-nitrophenyl group will exhibit four distinct signals for its six carbon atoms. The carbon atom bonded to the nitro group (C-NO₂) and the carbon atom bonded to the sulfamate oxygen (C-O) are significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm). In a similar compound, bis(4-nitrophenyl) sulfane, the aromatic carbon signals appear at δ [ppm] = 146.7, 142.2, 131.3, and 124.8. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to -NO₂) | ¹H | ~8.1 - 8.3 | Doublet (d) |

| Aromatic Protons (meta to -NO₂) | ¹H | ~7.2 - 7.4 | Doublet (d) |

| Amine Protons (-NH₂) | ¹H | Variable (e.g., ~7.0 - 8.5) | Broad Singlet (br s) |

| C-O | ¹³C | ~150 - 155 | Singlet |

| C-NO₂ | ¹³C | ~145 - 148 | Singlet |

| Aromatic CH (ortho to -NO₂) | ¹³C | ~125 - 127 | Singlet |

| Aromatic CH (meta to -NO₂) | ¹³C | ~120 - 123 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands for the nitro (-NO₂), sulfamate (-OSO₂NH₂), and aromatic ring moieties.

Nitro Group (-NO₂): Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric). mdpi.combeilstein-journals.org

Sulfamate Group (-OSO₂NH₂): This group will show several characteristic bands. The N-H stretching of the primary amine will appear as one or two bands in the 3200-3400 cm⁻¹ region. The S=O (sulfonyl) asymmetric and symmetric stretching vibrations are strong and typically found near 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O single bond stretch is also expected.

Aromatic Ring: The C-H stretching vibrations on the benzene (B151609) ring are observed above 3000 cm⁻¹. The C=C skeletal vibrations within the ring appear in the 1450-1600 cm⁻¹ region. beilstein-journals.org Out-of-plane C-H bending vibrations for the para-substituted ring are typically found between 800-860 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium |

| Sulfonyl (S=O) | Asymmetric S=O Stretch | 1350 - 1400 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric S=O Stretch | 1150 - 1200 | Strong |

| Aromatic C-H | C-H Out-of-plane Bend | 800 - 860 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₆N₂O₅S), the molecular weight is approximately 218.18 g/mol . mdpi.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 218. The fragmentation of this ion can provide valuable structural clues. Common fragmentation pathways for aryl sulfates involve the loss of SO₃ (80 Da). dntb.gov.ua The nitrophenyl moiety can also undergo characteristic fragmentation, such as the loss of NO₂ (46 Da) or NO (30 Da).

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Formula | m/z (approx.) | Proposed Loss from Molecular Ion (M⁺) |

| [M - NO]⁺ | [C₆H₆NO₄S]⁺ | 188 | Loss of Nitric Oxide |

| [M - NO₂]⁺ | [C₆H₆O₃S]⁺ | 172 | Loss of Nitrogen Dioxide |

| [4-nitrophenoxy cation] | [C₆H₄NO₃]⁺ | 138 | Loss of H₂NSO₂ |

| [M - SO₃]⁺ | [C₆H₆N₂O₂]⁺ | 138 | Loss of Sulfur Trioxide |

| [4-nitrophenyl cation] | [C₆H₄NO₂]⁺ | 122 | Loss of H₂NSO₃ |

| [M - SO₂NH₂]⁺ | [C₆H₅NO₃]⁺ | 139 | Loss of Sulfamoyl radical |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the nitrophenyl group in this compound.

The UV-Vis spectrum of this compound is dominated by the absorption of the 4-nitrophenyl chromophore. A strong absorption peak (λ_max) is expected in the UV region. For example, related compounds like 4-nitrobenzyl carbamate (B1207046) show a λ_max around 275 nm. tandfonline.com The hydrolysis of this compound is often monitored by UV-Vis spectroscopy, as the product, 4-nitrophenol (B140041), has a distinct λ_max around 317-320 nm in neutral or acidic solution. researchgate.netresearchgate.net Under basic conditions, this deprotonates to form the 4-nitrophenolate (B89219) ion, which is bright yellow and exhibits a significant bathochromic (red) shift to approximately 400 nm. researchgate.netresearchgate.net

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound and Related Compounds

| Compound | Solvent/Conditions | λ_max (nm) |

| This compound (predicted) | Neutral | ~270 - 285 |

| 4-Nitrobenzyl carbamate | Buffer | 275 |

| 4-Nitrophenol | Water/Neutral pH | 317 - 320 |

| 4-Nitrophenolate ion | Water/Basic pH | 400 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation and sensitive quantification.

Stationary Phase (Column): Due to the polar nature of the sulfamate group and the non-polar aromatic ring, reversed-phase (RP) columns, particularly C18 phases, are commonly employed. mdpi.com For separating highly polar sulfated metabolites, mixed-mode columns that combine reversed-phase and ion-exchange properties can also be effective. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate, citrate). mdpi.comnih.gov The pH of the buffer can be adjusted to control the ionization state of the sulfamate group and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.

Detection: Given the presence of the nitrophenyl chromophore, UV detection is the most straightforward and common method. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. A wavelength of 290 nm has been successfully used for the related 4-nitrophenyl sulfate (B86663). mdpi.com For sulfamates lacking a chromophore, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light-Scattering Detector (ELSD) can be used. nih.govsielc.com

Table 5: Example HPLC Method Parameters for Analysis of Related Aryl Sulfates Based on a method developed for 4-nitrophenyl sulfate (PNP-S). mdpi.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient Elution |

| A: Methanol | |

| B: Aqueous Buffer (e.g., 10 mM Acetate or Citrate) | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis (PDA) |

| Detection Wavelength | 290 nm |

| Column Temperature | Ambient or Controlled (e.g., 35°C) |

| Injection Volume | 10 - 20 µL |

Compound Index

Ion-Pair Reversed-Phase HPLC with UV Detection

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with ultraviolet (UV) detection is a robust and widely used method for the simultaneous quantification of 4-nitrophenol (PNP) and its conjugated metabolites, including 4-nitrophenyl sulfate (PNP-S), the salt form of this compound. nih.govnih.gov This technique is particularly valuable in analyzing samples from metabolic studies. nih.gov